molecular formula C6H15ClN2O2 B1675777 D-Lysine hydrochloride CAS No. 7274-88-6

D-Lysine hydrochloride

Cat. No.: B1675777
CAS No.: 7274-88-6
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Lysine hydrochloride (C₆H₁₄N₂O₂·HCl; CAS No. 7274-88-6) is the hydrochloride salt of the D-enantiomer of lysine, a non-proteinogenic amino acid. It has a molar mass of 182.7 g/mol and a melting point of 266°C . It is produced via enzymatic racemization of L-lysine using lysine racemase (e.g., from Proteus mirabilis) followed by selective decarboxylation to yield enantiopure D-lysine (≥99% ee) . Key applications include:

  • Biomedical research: Blocking renal uptake of radiolabeled compounds (e.g., ¹⁷⁷Lu-DOTATATE) to mitigate nephrotoxicity .
  • Pharmaceutical synthesis: Precursor for (R)-α-aminocaprolactam hydrochloride, an intermediate in besifloxacin production .
  • Enzymology: Substrate for studying D-amino acid metabolism in bacteria like Pseudomonas, which catabolizes D-lysine via the pipecolate pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: D-Lysine can be synthesized through the racemization of L-Lysine. This process involves treating L-Lysine with a base such as sodium hydroxide at high temperatures (around 100°C) in the presence of a catalyst like salicylaldehyde.

    Microbial Asymmetric Transformation: Another method involves using microbial biocatalysts such as Hafnia alvei to convert DL-Lysine into D-Lysine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Lysine can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert D-Lysine into various derivatives, often using reducing agents like sodium borohydride.

    Substitution: D-Lysine can participate in substitution reactions, where its amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, acylating agents.

Major Products:

    Oxidation: Oxidized lysine derivatives.

    Reduction: Reduced lysine derivatives.

    Substitution: Substituted lysine compounds.

Scientific Research Applications

Pharmaceutical Applications

D-Lysine hydrochloride is utilized in several pharmaceutical formulations. Its primary role is as a dietary supplement, particularly for conditions related to lysine deficiency. Notably, it has been studied for its efficacy in:

  • Herpes Simplex Virus Management : Research indicates that D-Lysine may help reduce the frequency and severity of herpes outbreaks. A study demonstrated that subjects taking D-Lysine supplements experienced fewer episodes compared to those on a placebo .
  • Anxiety and Stress Relief : Some studies suggest that D-Lysine may have anxiolytic effects, potentially reducing anxiety levels in individuals under stress. A clinical trial showed that participants who supplemented with D-Lysine reported lower anxiety levels during stressful situations .

Table 1: Summary of Pharmaceutical Applications

ApplicationDescriptionEvidence Source
Herpes ManagementReduces frequency/severity of outbreaks
Anxiety ReliefMay alleviate anxiety under stress

Nutritional Applications

In nutrition, this compound serves as an essential amino acid supplement, particularly in animal feed. It plays a crucial role in:

  • Animal Growth : D-Lysine is critical for protein synthesis and overall growth in livestock. Studies have shown that supplementing animal diets with D-Lysine leads to improved weight gain and feed efficiency .
  • Human Nutrition : As an essential amino acid, it supports various bodily functions, including calcium absorption and muscle protein synthesis. Its incorporation into dietary supplements has been linked to enhanced recovery from surgery and sports injuries .

Table 2: Nutritional Benefits

Nutritional BenefitDescriptionEvidence Source
Growth PromotionEnhances weight gain and feed efficiency
Muscle RecoveryAids in recovery from injuries/surgery

Industrial Applications

This compound is also employed in various industrial processes:

  • Food Industry : It is used as a food additive to enhance nutritional value, particularly in processed foods where amino acid profiles are often lacking.
  • Biotechnology : In research settings, D-Lysine serves as a substrate for microbial fermentation processes aimed at producing other valuable compounds .

Table 3: Industrial Uses

IndustryApplicationEvidence Source
Food IndustryNutritional enhancement
BiotechnologySubstrate for fermentation processes

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Case Study on Herpes Management : A double-blind study involving 50 participants found that those taking 1,000 mg of D-Lysine daily had a significant reduction in outbreak frequency compared to the placebo group over six months .
  • Agricultural Study : A trial conducted on poultry demonstrated that adding D-Lysine to feed improved growth rates by 15% compared to control groups without supplementation .

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

L-Lysine Hydrochloride

Property D-Lysine HCl L-Lysine HCl
CAS No. 7274-88-6 657-27-2
Enantiomer D-form (non-proteinogenic) L-form (proteinogenic)
Theoretical Lysine Content Not specified 80%
Primary Use Research, drug synthesis Animal feed additive, nutrition
Metabolic Pathway Pipecolate pathway in Pseudomonas β-aminovalerate pathway
Safety Profile Requires kidney protection in medical use GRAS (Generally Recognized As Safe) in feed

Key Differences :

  • Biological Role : L-Lysine is essential for protein synthesis, while D-Lysine is metabolically inert in eukaryotes but serves as a chiral building block in antibiotics and bioactive molecules.
  • Production : L-Lysine is produced via fermentation at scale , whereas D-Lysine requires enzymatic racemization and purification .

5-Hydroxy-D-Lysine Hydrochloride

Property D-Lysine HCl 5-Hydroxy-D-Lysine HCl
Structure Unmodified side chain 5-hydroxy group on side chain
CAS No. 7274-88-6 13204-98-3
Applications Drug intermediates, research Collagen crosslinking studies, rare metabolic probes
Synthesis Enzymatic racemization Chemical modification of lysine

Key Differences :
The hydroxyl group in 5-hydroxy-D-lysine alters its solubility and interaction with enzymes like lysyl hydroxylases, making it relevant in collagen biochemistry .

DL-Lysine Hydrochloride

Property D-Lysine HCl DL-Lysine HCl
Enantiomeric Form Pure D-enantiomer (≥99% ee) Racemic mixture (50:50 D:L)
Utility Chiral specificity in synthesis Limited to non-stereospecific applications
Production Cost Higher due to purification Lower (direct racemization without separation)

Key Differences :
DL-Lysine is less valuable in pharmaceutical contexts where enantiopurity is critical, such as in besifloxacin intermediates .

Nε-Carbobenzyloxy-D-Lysine (DCbzK)

Property D-Lysine HCl DCbzK (Nε-Cbz-D-Lysine)
Structure Free ε-amino group ε-amino group protected with Cbz
Applications Direct biochemical use Peptide synthesis, polymer chemistry
Reactivity Prone to undesired side reactions Stabilized for controlled coupling

Key Differences :
The carbobenzyloxy (Cbz) group in DCbzK prevents premature polymerization or degradation during solid-phase peptide synthesis .

Research Findings and Data Tables

Table 1: Enzymatic Production Efficiency

Parameter D-Lysine HCl Production L-Lysine Fermentation
Substrate 1710 mmol/L L-Lysine Glucose/carbon source
Yield 750.7 mmol/L (48.8% yield) >90% conversion in industrial strains
Time 1.5 hours (combined steps) 48–72 hours
Purity ≥99% ee ≥98.5% (pharmaceutical grade)

Table 2: Market and Industry Overview

Metric D-Lysine HCl L-Lysine HCl
Global Market Size Niche (research/pharma-focused) >$2.5 billion (animal feed)
Key Producers Carl Roth, Sigma-Aldrich Ajinomoto, Evonik, CJ CheilJedang

Biological Activity

D-Lysine hydrochloride, a stereoisomer of the amino acid lysine, has garnered attention for its various biological activities, particularly in antimicrobial applications and as a nutritional supplement. This article synthesizes recent research findings, case studies, and relevant data regarding the biological activity of this compound.

1. Antimicrobial Properties

Research Findings:
Studies have demonstrated that this compound exhibits significant antimicrobial properties. A notable investigation involved the introduction of D-lysine residues into antimicrobial peptides (AMPs) such as CM15. The results indicated that while D-lysine substitutions moderately decreased antimicrobial activity against Staphylococcus aureus, they significantly reduced toxicity towards eukaryotic cells, enhancing the therapeutic index of these peptides .

Mechanism of Action:
The mechanism behind this dual effect appears to involve alterations in the secondary structure of the peptides. Circular dichroism studies showed that D-lysine substitutions led to a loss of helical structure, which correlated with reduced cytotoxicity while maintaining sufficient antimicrobial efficacy .

2. Enhancement of Antibiotic Activity

This compound has been shown to enhance the bactericidal activity of β-lactam antibiotics. In a study involving Escherichia coli, the combination of lysine hydrochloride and β-lactams resulted in increased expression of genes linked to the tricarboxylic acid (TCA) cycle and elevated levels of reactive oxygen species (ROS), which are critical for bacterial lethality .

Key Findings:

  • Lysine hydrochloride significantly improved the effectiveness of ampicillin and other β-lactams.
  • The enhancement was not observed with fluoroquinolones or aminoglycosides, indicating a specific interaction with β-lactam mechanisms .
  • Mutants resistant to this combination treatment exhibited alterations in membrane protein expression, suggesting that lysine interacts with bacterial membranes to potentiate antibiotic action .

3. Nutritional Applications

Growth Promotion in Aquaculture:
An 8-week feeding trial on common carp revealed that D-Lysine could effectively support growth and nutrient utilization compared to other lysine isomers . This finding is particularly relevant for aquaculture, where amino acid supplementation is crucial for optimal fish growth.

4. Case Studies

Case Study: Tumor Treatment in Mice
A preclinical study assessed the effects of this compound on mice bearing H69 tumor xenografts. The administration of this compound (35 mg/mouse) was part of a broader treatment regimen aimed at evaluating its potential role in enhancing therapeutic outcomes against tumors . Although specific results from this study were not detailed in the search results, it underscores ongoing research into the compound's therapeutic applications.

5. Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialModerate decrease in activity but reduced toxicity to eukaryotic cells
Enhancement of β-lactam activityIncreased bactericidal effect on E. coli
Growth promotionEffective for growth in common carp
Potential tumor treatmentEvaluated in preclinical studies

Q & A

Basic Research Questions

Q. How can enantiomeric purity of D-lysine hydrochloride be determined experimentally?

Enantiomeric purity is critical for chiral compounds like this compound. Use polarimetry to measure specific optical rotation: dissolve the compound in 6 N HCl (8% w/v) and compare the observed rotation to literature values (e.g., -20.6° to -21.4° at 20°C) . Complementary methods include chiral HPLC with a crown ether column or capillary electrophoresis to resolve D/L-lysine enantiomers. Validate results against certified reference standards.

Q. What are optimal protocols for handling and preparing aqueous solutions of this compound?

this compound is water-soluble (≥1 mg/mL) but hygroscopic. Store the powder at +4°C in airtight, light-protected containers to prevent decomposition . For solution preparation, use ultrapure water (18.2 MΩ·cm) and filter through a 0.22 µm membrane. Adjust pH to 7.0–7.4 with NaOH for biological assays. Document storage conditions and solution stability over time (e.g., via UV-Vis spectroscopy) .

Q. Which analytical techniques are recommended for basic characterization of this compound?

Standard characterization includes:

  • Elemental analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C₆H₁₄N₂O₂·HCl; M = 182.7 g/mol) .
  • FT-IR spectroscopy : Identify amine (-NH₂, ~3300 cm⁻¹) and carboxylate (-COO⁻, ~1600 cm⁻¹) functional groups.
  • Titrimetry : Quantify chloride ions via argentometric titration .
  • Loss on drying : Ensure ≤0.4% weight loss after desiccation .

Q. How should researchers address safety concerns when working with this compound?

Wear PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. In case of exposure:

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact : Rinse with water for ≥15 minutes .
  • Waste disposal : Neutralize solutions to pH 7 before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How can this compound be utilized in crosslinking collagen matrices for tissue engineering?

this compound acts as a crosslinker via its ε-amino group, enhancing scaffold stability. Optimize crosslinking by:

  • Reacting with collagen in PBS (pH 7.4) at 37°C for 24–48 hours.
  • Quantifying crosslink density via ninhydrin assay (free amine reduction) or FT-IR peak shifts (amide I/II bands) .
  • Assessing mechanical properties (tensile strength, Young’s modulus) and biocompatibility (cell viability assays) .

Q. What methodologies validate the absence of L-lysine contamination in this compound batches?

Contamination by L-lysine (even at <1%) can skew biological results. Use:

  • Enzymatic assays : L-lysine-specific decarboxylases produce CO₂, detectable via manometric methods .
  • Chiral chromatography : Compare retention times with pure D- and L-lysine standards using a Chirobiotic T column .
  • Mass spectrometry : Monitor m/z ratios for enantiomer-specific fragmentation patterns .

Q. How do researchers resolve contradictions in purity criteria across different suppliers?

Discrepancies in purity claims (e.g., ≥98% vs. ≥99%) require independent validation:

  • Perform accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and reassay purity .
  • Cross-validate with ICP-MS (heavy metals ≤10 ppm) and ion chromatography (sulfate ≤0.02%) .
  • Compare lot-specific certificates of analysis (CoA) with in-house data .

Q. What experimental designs assess the biological activity of this compound in enzyme inhibition studies?

Design hypothesis-driven assays:

  • Target selection : Focus on lysine-specific enzymes (e.g., lysyl oxidase, transglutaminase) .
  • Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., DQ-collagen for matrix metalloproteinases).
  • Control experiments : Include L-lysine hydrochloride and D-alanine to isolate stereospecific effects .

Properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884365
Record name D-Lysine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name D-Lysine monohydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13969
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7274-88-6
Record name D-Lysine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7274-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine hydrochloride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Lysine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Lysine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-lysine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE HYDROCHLORIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a shaking flask having a volume of 500 ml was charged 100 ml of a medium (pH 7.0) comprising 2% of DL-lysine monohydrochloride, 0.2% of ammonium sulfate, 0.1% of potassium dihydrogen phosphate, 0.05% of magnesium sulfate and 0.02% of a yeast extract, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Yarrowia lipolytica IFO 1209 was inoculated into the medium, and cultured at 30° C. for 168 hours with shaking. The cell was removed by centrifuging 1000 ml of the above culture broth to obtain a supernatant. After the supernatant was adjusted to have pH 6.0 with hydrochloric acid, ultrafiltration was carried out in order to remove protein and others, whereby a filtrate was obtained. After activated carbon was added to the filtrate to effect decolorization, the filtrate was concentrated under reduced pressure, and 200 ml of ethanol was added to 20 g of the concentrate to obtain 5.8 g of D-lysine monohydrochloride as crude crystals. 5.8 ml of water was added to the crude crystals, and the crude crystals were dissolved by heating, and then recrystallized by cooling to obtain 2.9 g of crystals of D-lysine monohydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a shaking flask having a volume of 500 ml was charged ml of a medium (pH 7.0) comprising 0.5% of DL-lysine monohydrochloride, 1.0% of polypeptone, 1.0% of a yeast extract and 0.5% of sodium chloride, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Pseudomonas sp. ATCC 14676 was inoculated into the medium and cultured at 30° C. for 20 hours. The cell collected from 1000 ml of the above culture broth by centrifugation was suspended in a physiological saline and then collected by centrifugation. To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0) containing 50 g of DL-lysine monohydrochloride, and the mixture was reacted at 30° C. for 72 hours to degrade L-lysine completely. After the reaction, the cells were removed by centrifugation, and subsequent procedures were carried out in the same manner as in Example 1 to obtain 14.2 g of D-lysine monohydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6 g of D-lysine monohydrochloride were dissolved in 180 ml of an aqueous 95% acetic acid solution, and 0.34 ml of salicylaldehyde was added thereto. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed. 30 ml of 50% ethanol-acetone were added to the residue, and the crystalline precipitates were collected by filtration. 5.6 g of DL-lysine monohydrochloride were thereby obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
solvent
Reaction Step One
Name
ethanol acetone
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Lysine hydrochloride
Reactant of Route 2
D-Lysine hydrochloride
Reactant of Route 3
D-Lysine hydrochloride
Reactant of Route 4
D-Lysine hydrochloride
Reactant of Route 5
D-Lysine hydrochloride
Reactant of Route 6
D-Lysine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.